5-(N,N-Hexamethylene)amiloride
Overview
Description
Synthesis Analysis 5-(N,N-Hexamethylene)amiloride (HMA) has been explored for its potential in various biological activities, including as an inhibitor of human immunodeficiency virus type 1 (HIV-1) replication in cultured human blood monocyte-derived macrophages, suggesting its relevance in the development of new antiviral compounds (Ewart et al., 2004). Additionally, its synthesis and modifications have been systematically evaluated to enhance its properties, such as increased potency against urokinase plasminogen activator (uPA), a target for anticancer activity, without eliciting diuretic or antikaliuretic effects (Buckley et al., 2021).
Molecular Structure Analysis HMA’s molecular structure allows for significant modifications, leading to the creation of derivatives with increased biological activity. For instance, its structure-property relationships have been analyzed in-depth, revealing specific modifications that can significantly enhance its therapeutic potential, especially in cancer treatment through inhibition of uPA with minimal side effects (Buckley et al., 2018).
Chemical Reactions and Properties HMA exhibits specific chemical reactions due to its structure, such as its ability to inhibit Na+/H+ exchangers effectively, which is critical for its function as an inhibitor of cell invasion and migration in cancer therapy. This inhibition is believed to be mediated through interactions with cellular ion exchange mechanisms, highlighting its potential utility in developing novel therapeutic agents (Yang et al., 2010).
Physical Properties Analysis The physical properties of HMA, such as its fluorescence under specific conditions, have been studied to understand better its interactions with biological systems. For instance, HMA can act as a fluorescent probe, with its fluorescence properties modulated by intracellular pH, offering unique opportunities for its use in cellular studies (Giansanti et al., 2012).
Chemical Properties Analysis HMA’s chemical properties, such as its inhibition of the Na+/H+ exchanger, underline its utility in medical research, particularly in studying its effects on cellular processes related to diseases like cancer. Its role in inhibiting proinflammatory cytokine biosynthesis via an IκB-α/NF-κB–dependent mechanism further demonstrates its potential as an anti-inflammatory agent (Haddad & Land, 2002).
Scientific Research Applications
Scientific Field
- Procedure: The compounds were tested for their ability to inhibit the replication of HIV-1. Results Summary: The inhibition of HIV-1 Vpu in vitro activities was observed, suggesting potential therapeutic applications for HMA in HIV treatment .
Adenosine A2A Receptor Antagonism
Scientific Field
- Procedure: Allosteric antagonism was assessed through receptor binding assays. Results Summary: The antagonistic effect of HMA on A2A receptors indicates its potential use in disorders related to adenosine signaling .
Hepatitis C Virus Protein p7 Inhibition
Scientific Field
- Procedure: The inhibition of ion channels was measured in the presence of HMA. Results Summary: The blocking of HCV protein p7 suggests HMA could be a candidate for HCV therapeutic strategies .
Breast Cancer Cell Viability Reduction
Scientific Field
- Procedure: Viability assays were conducted on breast cancer cell lines. Results Summary: HMA showed selective toxicity towards breast cancer cells without affecting non-cancerous cells, highlighting its potential as a cancer therapeutic agent .
Ischemia-Reperfusion Injury Protection
Scientific Field
- Procedure: Isolated rat right ventricular free walls were subjected to ischemia-reperfusion in the presence of HMA. Results Summary: HMA reduced coronary effluent creatine phosphokinase activity, indicating protection against cardiac injury .
Inhibition of HIV-1 Vpu Ion Channel Activity
Scientific Field
- Procedure: The activity of the Vpu ion channel was assessed in HeLa cells expressing HIV-1 proteins. Results Summary: The inhibition of Vpu ion channel activity by HMA suggests its potential role in preventing HIV-1 maturation and release .
Na+/H+ Exchange Inhibition
Scientific Field
- Procedure: The inhibition of Na+/H+ exchange activity was assessed in leukemic cells. Results Summary: HMA decreased the intracellular pH and induced apoptosis in leukemic cells, suggesting its potential in leukemia therapy .
Cardiac Ion Channel Inhibition
Scientific Field
- Procedure: Electrophysiology assays were performed to determine the inhibitory effects on cardiac ion channels. Results Summary: The inhibition of these ion channels by HMA could have implications for cardiac function and arrhythmias .
Urokinase Plasminogen Activator Inhibition
Scientific Field
- Procedure: The binding interactions and inhibitory potencies of HMA derivatives on uPA were evaluated. Results Summary: The inhibition of uPA by HMA derivatives suggests their potential as anti-metastatic agents in cancer treatment .
Inhibition of Mouse Hepatitis Virus Replication
Scientific Field
- Procedure: The replication of MHV was assessed in L929 cells in the presence of HMA. Results Summary: The compound effectively inhibited MHV replication, suggesting its potential as an antiviral agent against coronavirus-related pathogens .
Human Coronavirus 229E Replication Inhibition
Scientific Field
- Procedure: HCoV229E replication was measured in cultured L929 cells treated with HMA. Results Summary: HMA demonstrated significant inhibitory activity against HCoV229E replication, indicating its potential use in treating coronavirus infections .
Electrophysiological Effects on Cardiac Ion Channels
Scientific Field
Safety And Hazards
5-(N,N-Hexamethylene)amiloride is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, and Acute Tox. 3 Oral . It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-amino-5-(azepan-1-yl)-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN7O/c13-8-10(20-5-3-1-2-4-6-20)18-9(14)7(17-8)11(21)19-12(15)16/h1-6H2,(H2,14,18)(H4,15,16,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQJJXVETXFINY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162188 | |
Record name | 5-(N,N-Hexamethylene)amiloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10162188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N,N-Hexamethylene)amiloride | |
CAS RN |
1428-95-1 | |
Record name | Hexamethylene amiloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1428-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(N,N-Hexamethylene)amiloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001428951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(N,N-Hexamethylene)amiloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10162188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(N,N-Hexamethylene)amiloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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